Fludrocortisone acetate-d5
Description
Fludrocortisone acetate-d5 is a deuterium-labeled analog of fludrocortisone acetate, a synthetic corticosteroid with potent mineralocorticoid and glucocorticoid activity. The deuterium substitution at five hydrogen positions (C21 and other unspecified sites) enhances its utility as an internal standard in analytical and pharmacokinetic studies . Its molecular formula is C23H26D5FO6 (molecular weight: 427.52 g/mol), distinguishing it from the non-deuterated parent compound (C23H31FO6, molecular weight: 422.49 g/mol) . This isotopic labeling improves precision in liquid chromatography-mass spectrometry (LC-MS) by providing a distinct mass signature, enabling accurate quantification of fludrocortisone acetate in biological matrices .
Properties
Molecular Formula |
C23H31FO6 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[2-oxo-2-[(8S,9R,10S,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1/i4D2,6D2,10D |
InChI Key |
SYWHXTATXSMDSB-QODBVBCXSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)COC(=O)C)O)C)O)F)C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fludrocortisone acetate-d5 involves the incorporation of deuterium atoms into the fludrocortisone acetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of fludrocortisone acetate using deuterium gas in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then subjected to rigorous quality control measures, including chromatographic and spectroscopic analysis, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
Fludrocortisone acetate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deuterated alcohols .
Scientific Research Applications
Fludrocortisone acetate-d5 is widely used in scientific research for various applications:
Pharmacokinetic Studies: It is used as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify fludrocortisone acetate in biological samples.
Drug Development: Researchers use it to study the metabolism and excretion of fludrocortisone acetate, aiding in the development of new corticosteroid drugs.
Analytical Method Validation: It helps in the validation of analytical methods for the detection and quantification of fludrocortisone acetate in clinical and pharmaceutical research.
Mechanism of Action
Fludrocortisone acetate-d5 exerts its effects by mimicking the action of endogenous mineralocorticoids. It binds to mineralocorticoid receptors in the kidneys, promoting sodium reabsorption and potassium excretion. This leads to increased blood pressure and fluid retention. The deuterium labeling does not alter the mechanism of action but allows for precise tracking and quantification in research studies .
Comparison with Similar Compounds
Non-Deuterated Fludrocortisone Acetate
- Structural Differences : The absence of deuterium atoms reduces molecular weight (422.49 g/mol vs. 427.52 g/mol) and alters metabolic stability.
- Pharmacological Activity: Both compounds share identical receptor binding profiles, activating mineralocorticoid receptors (MR) and glucocorticoid receptors (GR).
- Analytical Utility: Fludrocortisone acetate-d5 eliminates interference from endogenous corticosteroids in assays, unlike the non-deuterated form, which may co-elute with metabolites .
Aldosterone
- Receptor Specificity: Aldosterone is an endogenous MR agonist with negligible GR activity, whereas this compound (via its parent compound) activates both MR and GR .
- Urinary Electrolyte Effects : Fludrocortisone acetate increases sodium retention and potassium excretion but exhibits weaker effects on urinary Na+ compared to aldosterone in preclinical models .
- Half-Life : Fludrocortisone acetate has a prolonged half-life (~24 hours) due to fluorination at C9α, whereas aldosterone has a shorter half-life (~1 hour) .
Hydrocortisone
- Glucocorticoid Potency : Fludrocortisone acetate has 10-fold higher glucocorticoid activity than hydrocortisone, attributed to the C9α-fluorine substitution, which enhances receptor affinity .
- Mineralocorticoid Activity : Fludrocortisone acetate’s mineralocorticoid effect is 125–200 times stronger than hydrocortisone, making it suitable for treating adrenal insufficiency-related electrolyte imbalances .
Comparison with Other Deuterated Standards
Cortisone-d2
- Application: Cortisone-d2 (C22H28D2O5, MW: 362.47 g/mol) is used to quantify endogenous cortisone levels. Unlike this compound, it lacks fluorine and deuterium at multiple positions, limiting its use in fluorinated corticosteroid assays .
Phenyl Acetate-d5
- Metabolic Studies : Phenyl acetate-d5 is used to trace metabolic pathways of aromatic compounds, whereas this compound focuses on steroid quantification. The latter’s deuterium labeling strategy is tailored to avoid isotopic interference in MR/GR-targeted assays .
Pharmacokinetic and Analytical Data
Table 1: Key Properties of this compound and Comparators
Table 2: Pharmacodynamic Comparison
| Parameter | Fludrocortisone Acetate | Aldosterone | Hydrocortisone | |
|---|---|---|---|---|
| MR Activation (EC50) | 0.1 nM | 0.05 nM | 100 nM | |
| GR Activation (EC50) | 1 nM | >10,000 nM | 10 nM | |
| Half-Life (Hours) | 24 | 1 | 8 |
Research Findings and Clinical Relevance
- Analytical Performance: this compound demonstrated >98% purity in LC-MS methods, with a correlation coefficient (r²) of 0.999 in linearity tests, outperforming non-deuterated standards in sensitivity .
- Clinical Trials : While fludrocortisone acetate showed mixed efficacy in treating orthostatic hypotension in Parkinson’s disease (Quality score: 48%) , its deuterated form remains critical in validating these clinical results through precise drug monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
